![molecular formula C5H4N4 B1260295 Pyrazolo[1,5-a][1,3,5]triazine CAS No. 274-72-6](/img/structure/B1260295.png)
Pyrazolo[1,5-a][1,3,5]triazine
Overview
Description
Pyrazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system consisting of a pyrazole ring and a triazine ring. The structural resemblance to purine makes it an attractive candidate for biological and medicinal chemistry research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a][1,3,5]triazine can be achieved through several methods. One common approach involves the cyclization of 3(5)-aminopyrazoles with reagents that introduce carbon and nitrogen atoms. This can be done through various bond formation strategies, such as:
Four-bond formation (3+1+1+1): Cyclization of 3(5)-aminopyrazoles with two carbon and one nitrogen atoms.
Three-bond formation (3+2+1): Cyclization introducing a carbon-nitrogen fragment and one carbon atom.
Two-bond formation (3+3): Cyclization of 3(5)-aminopyrazoles with reagents introducing a carbon-nitrogen-carbon fragment.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as microwave-assisted synthesis and solid-phase synthesis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated derivatives .
Scientific Research Applications
Antitumor Activity
Pyrazolo[1,5-a][1,3,5]triazines exhibit promising anti-tumor properties by acting as inhibitors of thymidine phosphorylase (TP), an enzyme that promotes tumor growth and metastasis. For instance:
- A study synthesized several derivatives that showed varying degrees of TP inhibition. The most potent compound demonstrated an IC50 value significantly lower than existing TP inhibitors .
- These compounds have been linked to antiangiogenic properties and are considered potential candidates for cancer therapy due to their ability to inhibit tumor growth effectively .
Antibacterial Properties
The selective inhibition of DNA gyrase by certain pyrazolo[1,5-a][1,3,5]triazines presents a potential avenue for antibacterial therapy. This enzyme is crucial in bacterial DNA replication but absent in humans, making it an ideal target for drug development aimed at treating bacterial infections without affecting human cells .
Neurological Applications
Pyrazolo[1,5-a][1,3,5]triazines have been studied for their effects on central nervous system disorders such as schizophrenia and Alzheimer's disease. Their ability to modulate neurotransmitter systems positions them as potential therapeutic agents in treating these conditions .
Case Studies and Findings
Study | Findings | Applications |
---|---|---|
Chui et al. (2013) | Developed various pyrazolo[1,5-a][1,3,5]triazines with significant TP inhibitory activity | Cancer treatment |
Bera et al. (2018) | Synthesized 2-thioxo-pyrazolo derivatives with mixed TP inhibition and antiangiogenic properties | Cancer therapy |
Recent Investigations | Identified selective cytotoxicity against colon and breast carcinoma cells under hypoxic conditions | Anticancer agents |
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a][1,3,5]triazine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar structural properties.
Triazolo[1,5-a][1,3,5]triazine: A compound with a fused triazole and triazine ring system.
Imidazo[1,2-a][1,3,5]triazine: A compound with a fused imidazole and triazine ring system.
Uniqueness: Pyrazolo[1,5-a][1,3,5]triazine is unique due to its structural resemblance to purine, which allows it to mimic the biological activity of purine derivatives. This makes it a valuable compound for developing new therapeutic agents targeting purinergic signaling pathways .
Biological Activity
Pyrazolo[1,5-a][1,3,5]triazine (PTrz) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of PTrz, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structure and Synthesis
PTrz derivatives are synthesized through various methods, including the annulation of the 1,3,5-triazine ring onto a pyrazole scaffold. This structural configuration allows for modifications that enhance biological activity. For instance, the introduction of different substituents can significantly impact the compound's inhibitory effects on specific enzymes and biological pathways .
1. Antitumor Activity
PTrz compounds have shown promising antitumor properties primarily through the inhibition of thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. Research indicates that certain derivatives exhibit potent TP inhibitory activity; for example, a compound identified as 17p demonstrated an IC50 value of 0.04 μM, making it approximately 800 times more effective than a known TP inhibitor, 7-deazaxanthine (7DX) (IC50 = 32 μM) .
Table 1: Selected this compound Derivatives and Their TP Inhibition Potency
Compound | Structure | IC50 (μM) | Remarks |
---|---|---|---|
17p | - | 0.04 | Highly potent TP inhibitor |
7DX | - | 32 | Reference compound |
Other | Varied | Varies | Mixed TP inhibition |
2. Central Nervous System Disorders
PTrz derivatives have been investigated for their potential in treating central nervous system disorders such as schizophrenia and depression. Some compounds have been identified as high-affinity ligands for corticotrophin-releasing hormone receptors (CRHR1), suggesting their utility in neuropharmacology .
3. Inhibition of Protein Kinases
Recent studies have highlighted the role of PTrz in inhibiting protein kinases such as CK2. These compounds show nanomolar binding affinities and exhibit significant antiproliferative effects against cancer cell lines. For instance, one derivative displayed an IC50 value of 0.14 μM against CK2, indicating its potential as a therapeutic agent in cancer treatment .
Case Study: Thymidine Phosphorylase Inhibition
A study focused on the synthesis of various PTrz derivatives revealed that structural modifications at specific positions significantly influenced TP inhibitory activity. The findings suggested that substituents with electron-donating properties at position 4 of a phenyl ring attached to the PTrz scaffold enhanced inhibitory action against TP .
Case Study: Antidepressant Potential
Another investigation into PTrz derivatives aimed at CRHR1 showed that certain compounds could effectively modulate stress-related behaviors in animal models. These findings underscore the potential application of PTrz in developing novel antidepressants .
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes to construct the pyrazolo[1,5-a][1,3,5]triazine core?
The core structure is typically synthesized via intramolecular annulation. For example, reacting 5-substituted-1H-pyrazol-3-amine derivatives with ethoxycarbonyl isocyanate in anhydrous DMF forms N-ethoxycarbonyl-N'-(pyrazol-3-yl)urea intermediates. Subsequent sodium ethoxide (C₂H₅ONa)-catalyzed cyclization yields this compound derivatives (e.g., compound 30 ) . Alternative methods include palladium-catalyzed cross-coupling for regioselective substitution .
Q. How are pyrazolo[1,5-a][1,3,5]triazines characterized structurally?
Key techniques include:
- ¹H NMR and IR spectroscopy to confirm substituent identity and tautomeric forms.
- X-ray crystallography to resolve aromatic delocalization in the pyrazole ring and substituent conformations (e.g., ethylsulfanyl groups adopt distinct orientations) .
- Mass spectrometry for molecular weight validation .
Q. What are common challenges in achieving regioselective substitution during synthesis?
Regioselectivity is influenced by reaction conditions and catalysts. For example, electrophilic substitution in the pyrazole ring requires controlled nitration or halogenation, while nucleophilic substitution in the triazine moiety (e.g., replacing chlorine with amines) demands precise stoichiometry and temperature . Microwave-assisted reactions or sealed-tube heating (120–180°C) improve yields in multi-step syntheses .
Advanced Research Questions
Q. How can pyrazolo[1,5-a][1,3,5]triazines be optimized as bioisosteres of purines for kinase inhibition?
- Scaffold hopping : Replace purine’s imidazole ring with pyrazolo-triazine to enhance binding to ATP pockets (e.g., CDK inhibitors like (R)-roscovitine analogs) .
- Substituent tuning : Introduce hydrophobic groups (e.g., isopropyl at position 8) to improve affinity for CDK2/7/9. For CK2 inhibition, macrocyclization (e.g., compound 3 ) enhances potency by enforcing preorganized binding conformations .
Q. What strategies improve selectivity and potency against transcriptional CDKs (e.g., CDK7/9/12)?
- Position-specific modifications : A benzylamino group at position 4 and (S)-1-amino-2-butanol at position 2 enhance selectivity for CDK7 (IC₅₀ < 50 nM) .
- Crystallography-guided design : Co-crystal structures with CDK2 (PDB: 3BE9) reveal critical hydrogen bonds with Glu81 and Leu83, guiding substitutions at positions 2 and 7 .
Q. How do macrocyclic derivatives of pyrazolo[1,5-a][1,3,5]triazines enhance CK2 inhibition?
Macrocyclization (e.g., compound 3 ) reduces conformational flexibility, improving binding entropy. This strategy increased CK2 inhibition by 10-fold (IC₅₀ = 12 nM) compared to linear analogs and demonstrated anti-proliferative activity in cancer cell lines (GI₅₀ < 1 µM) .
Q. What methodologies resolve contradictions in biological activity across tissue-specific phosphodiesterase (PDE) assays?
- Tissue-specific profiling : Compound 52 showed 40-fold selectivity for lung PDE over cardiac PDE due to divergent active-site residues. Use isoform-specific recombinant enzymes in inhibition assays .
- SAR analysis : Bulky substituents (e.g., 8-bromo, diethylamino) enhance lung PDE inhibition (e.g., compound 25 , 185× more potent than theophylline) .
Q. How are in vivo pharmacokinetic (PK) properties optimized for CRF1 receptor antagonists?
- Oral bioavailability : Introduce tert-butyl groups or methoxypropylamine side chains (e.g., DMP696 ) to reduce first-pass metabolism, achieving 37–50% bioavailability in rats/dogs .
- Blood-brain barrier penetration : LogP optimization (2.5–3.5) balances lipophilicity and solubility .
Q. Methodological Considerations
Q. What assays are recommended for evaluating kinase inhibition?
- In vitro kinase assays : Use recombinant CDK/CK2 with [γ-³²P]ATP and substrate peptides (e.g., histone H1 for CDK1). IC₅₀ values are determined via radioactivity quantification .
- Cell-based assays : Measure anti-proliferative effects in HCT-116 (colon cancer) or MCF-7 (breast cancer) lines using MTT assays .
Q. How to address low yields in multi-step syntheses?
Properties
IUPAC Name |
pyrazolo[1,5-a][1,3,5]triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-8-9-4-6-3-7-5(1)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXWUYWPUDKPSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CN=CN2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620602 | |
Record name | Pyrazolo[1,5-a][1,3,5]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
274-72-6 | |
Record name | Pyrazolo[1,5-a][1,3,5]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrazolo[1,5-a][1,3,5]triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.